(R)-2,2-Dimethylcyclopropanecarboxylic acid
Overview
Description
®-2,2-Dimethylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanone with a carboxylating agent under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride, and conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-2,2-Dimethylcyclopropanecarboxylic acid may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include esters, alcohols, aldehydes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving cyclopropane derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, influencing the compound’s reactivity and biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: The racemic mixture of the compound.
2,2-Dimethylcyclopropanemethanol: A related compound with a hydroxyl group instead of a carboxylic acid group.
Cyclopropanecarboxylic acid: A simpler analog without the methyl substitutions.
Uniqueness
®-2,2-Dimethylcyclopropanecarboxylic acid is unique due to its chiral nature and the presence of two methyl groups on the cyclopropane ring. These structural features contribute to its distinct reactivity and potential for selective interactions in biological systems, making it valuable for research and industrial applications.
Properties
IUPAC Name |
(1R)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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